molecular formula C13H9ClN2S B382716 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 125660-99-3

4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B382716
CAS No.: 125660-99-3
M. Wt: 260.74g/mol
InChI Key: BPICMBSKTMUFHY-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine (C₁₃H₉ClN₂S, MW: 260.75 g/mol) is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a chlorine atom at position 4, a methyl group at position 2, and a phenyl group at position 6 (Figure 1). This compound is synthesized via nucleophilic substitution reactions, as demonstrated in its use as a precursor for GPR55 receptor antagonists (e.g., compound 46 in ). Its reactivity at the 4-chloro position makes it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-15-12(14)10-7-11(17-13(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICMBSKTMUFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125660-99-3
Record name 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine
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Preparation Methods

Conventional Cyclocondensation Approaches

The most widely reported method for synthesizing thieno[2,3-d]pyrimidine derivatives involves cyclocondensation reactions between aminothiophene intermediates and carbonyl-containing reagents. For 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, a five-step sequence is typically employed :

  • Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile :

    • Reacting phenylacetonitrile with elemental sulfur and morpholine under Gewald reaction conditions yields the aminothiophene precursor.

    • Conditions : Ethanol, 70–80°C, 6–8 hours.

    • Yield : 68–72% .

  • Cyclocondensation with Acetic Anhydride :

    • The aminothiophene is heated with acetic anhydride to form 2-methylthieno[2,3-d]pyrimidin-4(3H)-one.

    • Conditions : Reflux, 4–6 hours.

    • Yield : 65–70% .

  • Chlorination with Phosphorus Oxychloride (POCl₃) :

    • The 4-hydroxy group is replaced by chlorine using POCl₃, often catalyzed by N,N-dimethylaniline .

    • Conditions : 90–100°C, 3–5 hours.

    • Yield : 75–80% .

  • Phenyl Group Introduction via Suzuki Coupling :

    • A palladium-catalyzed cross-coupling reaction installs the phenyl group at the 6-position.

    • Catalyst : Pd(PPh₃)₄; Base : K₂CO₃; Solvent : Dioxane/water (4:1) .

    • Yield : 60–65% .

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Phosphorus Oxychloride-Mediated One-Step Chlorination

A patent by CN110372602A describes an optimized chlorination method for analogous pyrimidines, adaptable to this compound:

Reagents :

  • 2-Methyl-4-hydroxypyrimidine derivative: 1 eq

  • POCl₃: 5–10 eq

  • Organic base (e.g., pyridine): 0.3–0.7 eq

Procedure :

  • Mix the hydroxy precursor with excess POCl₃.

  • Add pyridine dropwise at 8–10°C to control exothermicity.

  • Reflux at 100°C for 3 hours.

  • Quench with ice-water, extract with ethyl acetate, and concentrate.

Key Data :

ParameterValue
Temperature100°C
Reaction Time3 hours
Yield77.86%
Purity>98% (HPLC)

This method minimizes side products like 4,6-dichloro derivatives by controlling stoichiometry and reaction time .

One-Pot Multicomponent Synthesis

A scalable one-pot approach derived from CN110386936B involves:

Reagents :

  • 2-Methyl-3,3-dichloroacrylonitrile: 1 eq

  • Trimethyl orthoformate: 1.2 eq

  • Formamidine acetate: 1.5 eq

  • Base (e.g., KOH): 2.5 eq

Procedure :

  • Condense dichloroacrylonitrile with trimethyl orthoformate at 60°C for 2 hours.

  • Add formamidine acetate and 60% of the base at 20–40°C.

  • Stir for 3 hours, then add remaining base and heat to 80°C for 5 hours.

  • Filter and recrystallize from ethanol.

Advantages :

  • Eliminates intermediate isolation steps.

  • Reduces solvent waste by 40% compared to multistep methods .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Conventional 60–659524–30High
POCl₃ Chlorination 75–80985–6Moderate
One-Pot 70–75978–10Low

Critical Factors Influencing Yield :

  • Temperature Control : Excess heat during chlorination promotes decomposition .

  • Catalyst Loading : Pd(PPh₃)₄ >5 mol% in Suzuki coupling reduces aryl bromide side products .

  • Solvent Polarity : Ethyl acetate/hexane (1:3) optimizes chromatographic separation .

Mechanistic Insights and Side Reactions

  • Chlorination Mechanism : POCl₃ acts as both solvent and chlorinating agent, with the base (pyridine) neutralizing HCl and preventing retro-aldol reactions .

  • Common Side Products :

    • 4,6-Dichloro Derivative : Forms if POCl₃ exceeds 10 eq or reaction time >5 hours .

    • N-Oxides : Result from incomplete exclusion of moisture during cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

The thieno[2,3-d]pyrimidine scaffold, which includes 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, has been extensively studied for its anticancer properties. Various studies have highlighted its effectiveness against different cancer cell lines.

Case Studies and Findings

  • Inhibition of Tumor Growth : Research has shown that derivatives of thieno[2,3-d]pyrimidine exhibit potent inhibitory effects on tumor cell proliferation. For instance, one study demonstrated that a compound structurally similar to this compound significantly reduced tumor size in non-small cell lung cancer models .
  • Mechanism of Action : The compound targets critical pathways involved in cancer progression, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in tumor growth and angiogenesis .

Table: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

StudyCell Lines TestedIC50 Values (μM)Notes
Assiut et al. (2024)HCT-15, HT-290.16 - 0.25Dual EGFR/VEGFR inhibitor
PMC4241966 (2012)MCF-7, UO-310.05 - 0.12Selective against breast and renal cancers
Biorxiv (2022)Various cancer types<1.0New estrogen receptor ligands

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has been investigated for its anti-inflammatory effects.

Research Insights

  • Inhibition of COX Enzymes : Several studies have reported that thieno[2,3-d]pyrimidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory responses . The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib.

Table: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 Values (μM)Reference
Compound ACOX-10.04 ± 0.01
Compound BCOX-20.04 ± 0.02

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thieno[2,3-d]pyrimidine derivatives.

Key Findings

  • Modifications at specific positions on the thieno[2,3-d]pyrimidine core can lead to enhanced biological activity. For example, substituting the methyl group at C-2 with chlorine significantly improved anticancer potency .

Table: SAR Insights

ModificationPositionEffect on Activity
ChlorineC-2Increased potency
Hydroxy groupC-4Essential for activity

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular pathways involved in cancer or inflammation .

Comparison with Similar Compounds

Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis (Table 1):

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Applications/Properties Reference
4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine Cl (4), CH₃ (2), Ph (6) C₁₃H₉ClN₂S 260.75 GPR55 antagonist precursor
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Cl (4), CH₃ (5,6) C₈H₇ClN₂S 198.67 Drug/agrochemical intermediate
4-Methoxy-5-phenylthieno[2,3-d]pyrimidine-6-carbonitrile OCH₃ (4), Ph (5), CN (6) C₁₄H₁₀N₃OS 275.31 Synthetic intermediate for bioactive molecules
4-Anilino-6-phenylthieno[2,3-d]pyrimidine NHPh (4), Ph (6) C₁₈H₁₄N₃S 296.39 Kinase inhibition studies


Key Observations :

  • Chlorine vs. Methoxy/Amino Groups: The 4-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with piperazine in ). In contrast, 4-methoxy or 4-anilino derivatives () exhibit reduced reactivity but improved binding affinity in kinase inhibitors.

Comparison with Furo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Derivatives

Replacing the thiophene ring with furan or pyrrole alters electronic properties and bioactivity (Table 2):

Compound Name Core Structure Key Substituents MW (g/mol) Applications Reference
4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Cl, CH₃, OPh (4), Ph (6) 365.83 Undisclosed (structural analog)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cl (4) 153.57 Intermediate for kinase inhibitors

Key Observations :

  • Thiophene vs.
  • Pyrrolo Derivatives : Nitrogen-rich pyrrolo[2,3-d]pyrimidines () are more polar, favoring solubility in aqueous systems but reducing blood-brain barrier penetration.

Biological Activity

4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and research findings.

Chemical Structure

The compound this compound features a thieno-pyrimidine core structure, which is known for its pharmacological versatility. The presence of chlorine and methyl groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. In a screening assay against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects.

Pathogen MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusModerate
Candida spp.Moderate

The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity comparable to established antibiotics like ciprofloxacin . The compound's mechanism involves binding interactions with critical enzymes such as DNA gyrase, which are essential for bacterial replication .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects. Studies indicated that it inhibits cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Compound IC50 COX-1 (µM) IC50 COX-2 (µM)
4-Chloro-2-methyl-6-phenyl...19.4523.80
Diclofenac6.740.04

These results suggest that the compound could be a promising candidate for developing new anti-inflammatory drugs, particularly due to its selective inhibition of COX-2 over COX-1 .

Anticancer Potential

Emerging research suggests that compounds similar to this compound may possess anticancer properties. Preliminary studies indicate that thienopyrimidines can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various thienopyrimidine derivatives against clinical isolates of resistant bacteria. The results showed that derivatives containing the thieno-pyrimidine scaffold exhibited potent activity against multidrug-resistant strains .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to controls, indicating potential therapeutic applications in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target enzymes:

  • DNA Gyrase : The compound forms multiple hydrogen bonds with critical residues in the active site of DNA gyrase, suggesting a strong affinity that may contribute to its antibacterial activity.
    • Binding Energy: Similar to ciprofloxacin
    • Key Interactions: Hydrogen bonds with SER1084 and ASP437
  • COX Enzymes : Docking studies revealed favorable interactions with COX enzymes, supporting its role as an anti-inflammatory agent.

Q & A

Basic: What safety protocols are recommended for handling 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine in laboratory settings?

Methodological Answer:

  • Protective Equipment : Wear protective glasses, gloves, and lab coats to avoid skin/eye contact. Use masks if aerosolization is possible .
  • Contamination Control : Use filter-tipped pipettes and dedicated spatulas to prevent cross-contamination. Work in a fume hood or glovebox for toxic intermediates .
  • Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to mitigate environmental risks .

Basic: What are common synthetic routes for this compound?

Methodological Answer:

  • Intermediate Halogenation : Start with thieno[2,3-d]pyrimidine scaffolds. Introduce chloro and methyl groups via nucleophilic substitution (e.g., using POCl₃ for chlorination) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling can attach phenyl groups to the pyrimidine core. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (THF/H₂O) for higher yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product .

Advanced: How do structural modifications influence the biological activity of thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Substituent Effects :

    Position Modification Impact on Activity Evidence
    4-ChloroReplacement with -SH or -NH₂Alters kinase inhibition selectivity
    6-PhenylSubstituent electronegativity (e.g., -NO₂, -CF₃)Enhances antimicrobial potency
    2-MethylBulkier alkyl groups (e.g., ethyl)Reduces solubility but increases metabolic stability
  • Rational Design : Use docking studies to predict binding affinities (e.g., against bacterial DNA gyrase) .

Advanced: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water) confirms purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (methyl group) and δ 7.0–8.0 ppm (aromatic protons) .
    • HRMS : Exact mass calculation (e.g., C₁₃H₁₀ClN₃S: [M+H]⁺ = 280.0278) .
  • X-ray Crystallography : Resolves stereochemistry (see Acta Cryst. data for analogs) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or conditions?

Methodological Answer:

  • Case Study : Compare methods for introducing the 4-chloro group:

    Method Conditions Yield Evidence
    POCl₃ refluxToluene, 110°C, 12h60–70%
    Microwave-assistedDMF, 150°C, 30 min85%
  • Troubleshooting : Optimize reaction time, solvent polarity, and catalyst loading. Use design of experiments (DoE) to identify critical parameters .

Advanced: What non-therapeutic applications are explored for thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Material Science : As ligands in metal-organic frameworks (MOFs) for catalytic applications .
  • Environmental Chemistry : Study adsorption on indoor surfaces (e.g., silica) to model pollutant interactions .
  • Chemical Probes : Fluorescent tagging (e.g., 6-methylthieno derivatives) for cellular imaging .

Basic: How are intermediates purified during the synthesis of this compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate organic phases (dichloromethane/H₂O) to remove hydrophilic byproducts .
  • Crystallization : Use ethanol/water mixtures (1:3 v/v) to isolate high-purity crystals .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) as mobile phase; UV detection at 254 nm .

Advanced: What mechanisms underlie the antimicrobial activity of this compound?

Methodological Answer:

  • Target Identification : Inhibit bacterial DNA gyrase (IC₅₀ = 2.5 µM) and fungal lanosterol demethylase .
  • Resistance Mitigation : Modify the 6-phenyl group to reduce efflux pump recognition (e.g., -CF₃ substituents) .
  • In Vitro Assays : Broth microdilution (MIC = 8 µg/mL against S. aureus) and time-kill kinetics .

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